molecular formula C24H20FN3O4 B11258229 2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide

2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide

Cat. No.: B11258229
M. Wt: 433.4 g/mol
InChI Key: FDJNZYWJCUBQII-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide is a complex organic compound with a unique structure that includes a fluorophenoxy group, a pyrido[1,2-A]pyrimidin-4-one moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenoxy intermediate, which is then coupled with the pyrido[1,2-A]pyrimidin-4-one derivative under specific reaction conditions. The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenoxy)-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]acetamide

InChI

InChI=1S/C24H20FN3O4/c1-16-5-8-18(27-23(29)15-31-20-9-6-17(25)7-10-20)12-21(16)32-14-19-13-24(30)28-11-3-2-4-22(28)26-19/h2-13H,14-15H2,1H3,(H,27,29)

InChI Key

FDJNZYWJCUBQII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)OCC3=CC(=O)N4C=CC=CC4=N3

Origin of Product

United States

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